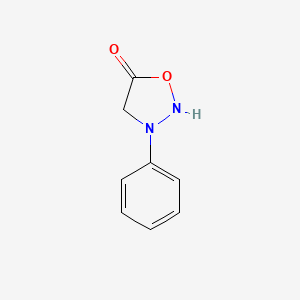

3-Phenyl-1,2,3-oxadiazolidin-5-one

Description

Significance of Oxadiazolidinone Scaffolds in Modern Organic Synthesis

While direct research on the 1,2,3-oxadiazolidin-5-one scaffold is often intertwined with its mesoionic character, the broader class of oxadiazole and oxazolidinone derivatives showcases significant utility in modern organic synthesis. These scaffolds are integral to the development of novel pharmaceuticals and functional materials. For instance, various oxadiazole isomers, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, are recognized pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties. nih.gov

The 1,2,3-oxadiazole (B8650194) core, particularly in its mesoionic form as a sydnone (B8496669), offers a distinct set of reactions. 3-Phenylsydnone (B89390) serves as a versatile synthon, most notably as a 1,3-dipole in cycloaddition reactions. researchgate.netbenthamdirect.com This reactivity allows for the synthesis of complex nitrogen-containing heterocycles, such as pyrazoles, which are themselves important motifs in drug discovery. researchgate.net The ability to construct intricate molecular architectures from relatively simple precursors underscores the significance of this scaffold.

Historical Context and Evolution of Research on 1,2,3-Oxadiazolidin-5-one Derivatives

The journey of 3-phenyl-1,2,3-oxadiazolidin-5-one began with the discovery of its class of compounds, the sydnones. In 1935, Earl and Mackney first synthesized N-phenylsydnone by the cyclodehydration of N-nitroso-N-phenylglycine using acetic anhydride. wikipedia.org This discovery opened the door to the exploration of mesoionic compounds, a concept that would be further defined by Baker and Ollis in the following decades. researchgate.net

Initially, the structure of sydnones was a subject of considerable debate. researchgate.net However, their unique chemical properties, such as their large dipole moments and characteristic reactions, gradually led to the acceptance of their mesoionic nature. neliti.com Early research focused on understanding the fundamental chemistry of these compounds, including their synthesis and their susceptibility to electrophilic substitution and hydrolysis. orgsyn.org

The evolution of research on 3-phenylsydnone and its derivatives has been marked by the expansion of their synthetic applications. A pivotal moment in this evolution was the discovery of their utility in 1,3-dipolar cycloaddition reactions, which has become a cornerstone of their modern use. researchgate.netnih.gov

Current Academic Research Trends and Future Directions for this compound

Current research on this compound and related sydnones is heavily focused on their application in advanced organic synthesis, particularly in the realm of "click chemistry." The strain-promoted and copper-catalyzed sydnone-alkyne cycloaddition (SPSAC and CuSAC) reactions have emerged as powerful tools for bioconjugation and materials science. benthamdirect.comnih.gov These reactions offer high efficiency and regioselectivity in the formation of pyrazole (B372694) products. benthamdirect.com

Future directions in the field are likely to involve the development of novel sydnone-based reagents for increasingly complex molecular construction. Researchers are exploring the synthesis of functionalized sydnones that can be used to introduce specific functionalities into target molecules. researchgate.net Furthermore, the unique photophysical properties of some sydnone derivatives are being investigated for applications in materials science, such as in the development of photochromic materials. neliti.com The synthesis of novel heterohelicenes using sydnone-aryne cycloadditions represents another exciting frontier. escholarship.org

Detailed Research Findings

The synthesis of 3-phenylsydnone is a well-established procedure. A common method involves the nitrosation of N-phenylglycine followed by cyclization with a dehydrating agent like acetic anhydride. orgsyn.org

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | N-Phenylglycine | NaNO₂, HCl | N-Nitroso-N-phenylglycine | 80-83% | orgsyn.org |

| 2 | N-Nitroso-N-phenylglycine | Acetic anhydride, heat | 3-Phenylsydnone | 83-84% | orgsyn.org |

The physical and chemical properties of 3-phenylsydnone are well-documented.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₂ | nist.gov |

| Molecular Weight | 162.15 g/mol | nist.gov |

| Melting Point | 136-137 °C | orgsyn.org |

| Appearance | Cream-colored solid | orgsyn.org |

The 1,3-dipolar cycloaddition reactions of 3-phenylsydnone with various alkynes are a cornerstone of its synthetic utility, leading to the formation of pyrazole derivatives.

| Dipolarophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Boiling xylene | Dimethyl 1-phenylpyrazole-3,4-dicarboxylate | ~90% | beilstein-journals.org |

| Cyclooctatetraene | - | 2:1 cycloadduct | Major product | lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-phenyloxadiazolidin-5-one |

InChI |

InChI=1S/C8H8N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-5,9H,6H2 |

InChI Key |

WNKJFRRKYAVZHN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)ONN1C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3 Phenyl 1,2,3 Oxadiazolidin 5 One

Mechanistic Pathways of Formation Reactions

The formation of the 3-phenyl-1,2,3-oxadiazolidin-5-one ring system can be achieved through several mechanistic routes, most notably via electrochemical methods and 1,3-dipolar cycloaddition reactions.

Electron Transfer Mechanisms in Electrochemical Reductions

The electrochemical reduction of mesoionic compounds, particularly 3-aryl sydnones, provides a pathway to saturated heterocyclic systems. Studies using cyclic voltammetry on 3-aryl sydnones at a glassy carbon electrode have shown that these compounds undergo reduction, which can lead to the formation of the oxadiazolidinone ring. electrochemsci.org The process is diffusion-controlled and sensitive to experimental conditions such as the solvent, pH, and the nature of substituents on the aryl ring. electrochemsci.org

For instance, the electrochemical reduction of certain 3-aryl sydnones has been reported to be a two-electron process. electrochemsci.org This suggests a mechanism involving the transfer of electrons to the sydnone (B8496669) ring, leading to the loss of its mesoionic character and the formation of a reduced species. In contrast, derivatives like 3-aryl-4-bromo sydnones undergo a one-electron reductive dimerization, indicating that the specific substitution on the sydnone ring dramatically influences the mechanistic pathway. electrochemsci.org The formation of this compound from 3-phenylsydnone (B89390) via electrochemical reduction would involve the transfer of electrons and protons to the C4-C5 double bond of the sydnone ring, resulting in the saturated heterocyclic ketone.

Elucidation of Stepwise Mechanisms in 1,3-Dipolar Cycloadditions to Oxadiazolidinones

The most well-documented formation route for structures containing the this compound skeleton is the 1,3-dipolar cycloaddition reaction of 3-phenylsydnone with various dipolarophiles, such as alkenes and alkynes. nih.govrsc.org In these reactions, the sydnone acts as a cyclic azomethine imine 1,3-dipole. The resulting primary product is a bicyclic cycloadduct which incorporates the this compound ring. However, this cycloadduct is often a transient intermediate that readily undergoes further reactions. nih.govbeilstein-journals.org

The mechanism of these cycloadditions can be either a concerted, pericyclic process or a stepwise, diradical/zwitterionic process. While many 1,3-dipolar cycloadditions are concerted, computational studies on related systems, such as nitrones reacting with isocyanates, have shown that the mechanism can switch from concerted in apolar solvents to stepwise in polar solvents. csic.es A stepwise mechanism is often favored when intermediates can be stabilized. For sydnone cycloadditions, particularly with reactive or asymmetric partners, a stepwise pathway involving a zwitterionic intermediate is plausible. nih.govnih.gov

Nucleophilic Addition, Cyclization, and Subsequent Molecular Rearrangements

A stepwise mechanism for the formation of the this compound intermediate commences with a nucleophilic attack. The sydnone ring possesses nucleophilic character, and the initial step involves the attack of one of the terminal atoms of the dipole onto the dipolarophile. This forms a zwitterionic or diradical intermediate. csic.es

This is followed by a rapid cyclization, where the other terminus of the dipole attacks the remaining site of the former double or triple bond of the dipolarophile, closing the five-membered ring and forming the bicyclic oxadiazolidinone structure. Computational studies on the cycloaddition of nitrones have identified that the first step can be the formation of a C-O bond, generating an intermediate which then cyclizes in a rate-limiting second step. csic.es A similar pathway is proposed for sydnones, where the initial nucleophilic addition leads to an open-chain intermediate that subsequently cyclizes to yield the this compound-containing adduct.

Intramolecular Rearrangements and Subsequent Reactivity

The this compound moiety, when formed as part of a bicyclic cycloadduct, is typically unstable and serves as a key intermediate that undergoes further chemical changes.

Carbon Dioxide Elimination and Migratory Events from Oxadiazolidinone Intermediates

A hallmark reaction of the cycloadducts formed from sydnones is the elimination of carbon dioxide (CO2). beilstein-journals.org This process, known as a retro-cycloaddition or cycloreversion, is thermodynamically driven by the formation of a stable aromatic product, typically a pyrazole (B372694). The this compound ring within the bicyclic adduct is labile, and upon heating or under specific catalytic conditions, it fragments, releasing CO2. nih.gov

Calculated Activation and Reaction Energies for Sydnone Cycloaddition

DFT calculations provide insight into the energetics of the cycloaddition and subsequent CO2 elimination. The data below is for a representative reaction between a sydnone and an aryne, forming an unstable cycloadduct (int1) which then rearranges.

| Process | Species | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| Cycloaddition Activation | TS1 | 10.4–16.2 | acs.org |

| Cycloadduct Formation | int1 | -27 to -42 | acs.org |

Ring-Opening Reactions and Transformation Products of Oxadiazolidinones

While the most common fate of the this compound intermediate is fragmentation via CO2 elimination, other ring-opening pathways can be considered. Under photochemical conditions, for instance, sydnones can react with alkynes via a different mechanism that is proposed to proceed through an N-phenylnitrilimine intermediate after the initial ring opening of the sydnone, rather than forming the stable oxadiazolidinone cycloadduct. beilstein-journals.org

Direct studies on the ring-opening of an isolated this compound are scarce due to its transient nature. However, by analogy with other heterocyclic systems, reactions with strong nucleophiles or specific catalysts could potentially lead to ring-opened products other than those derived from decarboxylation. For example, thermolysis of related 1,2,4-oxadiazole (B8745197) derivatives leads to complex rearrangements and fragmentation into various triazolinones and triazines, suggesting that the 1,2,3-oxadiazolidin-5-one ring could also be susceptible to complex thermal rearrangements if CO2 elimination is suppressed. csic.es

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 3 Phenyl 1,2,3 Oxadiazolidin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 3-Phenyl-1,2,3-oxadiazolidin-5-one would be expected to show distinct signals corresponding to the protons of the phenyl group and the methylene (B1212753) protons of the oxadiazolidinone ring. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The chemical shifts and coupling patterns of these protons are diagnostic for a substituted benzene (B151609) ring. The protons on the C4 position of the oxadiazolidinone ring would likely appear as a singlet, given the absence of adjacent protons.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl-H | 7.25-7.75 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C5) of the oxadiazolidinone ring is characteristically found at the most downfield position due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbons of the phenyl group will appear in the aromatic region, with the ipso-carbon (the carbon directly attached to the nitrogen atom) showing a distinct chemical shift. The methylene carbon (C4) of the heterocyclic ring will resonate at a chemical shift indicative of a carbon atom situated between two heteroatoms. hmdb.carsc.org

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carbonyl) | 165.0-175.0 |

| Phenyl C (ipso) | 135.0-145.0 |

| Phenyl C | 115.0-130.0 |

Analysis of Diagnostic Chemical Shifts and Coupling Patterns for the Oxadiazolidinone Ring

The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly diagnostic for the oxadiazolidinone ring system. The downfield shift of the carbonyl carbon is a key identifier. In the proton spectrum, the chemical shift of the methylene protons provides evidence for their location within the heterocyclic ring, influenced by the adjacent nitrogen and oxygen atoms. The absence of coupling for this signal confirms the lack of adjacent protons, consistent with the proposed structure. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively correlate the proton and carbon signals, confirming the connectivity within the molecule and solidifying the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. rsc.org This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass to the calculated mass for the proposed formula (C₈H₆N₂O₂), the elemental composition can be confirmed with a high degree of confidence. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. mdpi.com

Table 3: Representative HRMS Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 163.0502 | 163.0500 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is an excellent method for assessing the purity of a sample of this compound. nih.govnih.gov The sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. researchgate.net For this compound, a single peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum associated with this peak would show the molecular ion and a characteristic fragmentation pattern that can be used to further confirm the compound's identity.

Vibrational Spectroscopy

Vibrational spectroscopy is a pivotal, non-destructive analytical technique for the characterization of molecular structures. It probes the vibrational energy levels of molecules, providing a unique "fingerprint" based on the types of chemical bonds and functional groups present. For this compound, techniques such as Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for confirming the presence of its key structural features.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FT-IR) spectroscopy, are cornerstone techniques for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes (stretching, bending, scissoring) of chemical bonds. The resulting spectrum provides detailed information about the molecular architecture of this compound.

The key functional groups of this compound that can be identified using FT-IR include the carbonyl group (C=O) of the lactone ring, the aromatic phenyl ring (C=C and C-H bonds), and the C-N, N-N, and N-O bonds of the heterocyclic ring.

Key Research Findings:

Carbonyl (C=O) Stretching: The most distinct and intense absorption band in the IR spectrum of an oxadiazolidinone is the carbonyl stretch. For cyclic esters (lactones), this peak typically appears in the range of 1735-1750 cm⁻¹. However, its position can be influenced by ring strain and the electronic effects of adjacent heteroatoms. In related oxazol-5(4H)-one systems, the C=O stretching vibration is a prominent feature. dtu.dk Studies on other carbonyl-containing heterocyclic compounds show this absorption to be a reliable diagnostic peak. ucdavis.edu

Aromatic Phenyl Group: The presence of the phenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org In-ring C=C stretching vibrations produce a series of absorptions, often of variable intensity, in the 1450-1600 cm⁻¹ region. libretexts.org Furthermore, strong C-H out-of-plane bending bands appear between 690 and 900 cm⁻¹, and their specific pattern can help confirm the monosubstitution pattern on the benzene ring. libretexts.org

Heterocyclic Ring Vibrations: The vibrations associated with the oxadiazolidinone ring itself, such as C-N, N-N, and N-O stretching, are found in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, Ph-N stretching vibrations in related phenylhydrazono derivatives are observed in the 1123 to 1163 cm⁻¹ range. nih.gov The C-O stretching of the ester group within the ring will also present a strong band, typically between 1000 and 1300 cm⁻¹.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Lactone) | C=O Stretch | 1735 - 1760 | Strong |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

| Phenyl-Nitrogen | Ph-N Stretch | 1120 - 1170 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular and Crystal Structures of Oxadiazolidinone Systems

The structural elucidation of heterocyclic compounds, including oxadiazolidinone systems, relies heavily on single-crystal X-ray diffraction. mdpi.com By irradiating a single crystal of the compound with a focused X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.

Key Research Findings:

For related oxazolidinone systems, X-ray crystallography has been successfully used to determine their detailed molecular structures. st-andrews.ac.uk For example, the crystal structure of the antibiotic linezolid, which contains an oxazolidinone ring, has been determined, providing crucial insights into its mechanism of action. cofc.edunih.govpolimi.it These studies confirm the geometry of the five-membered ring and the spatial orientation of its substituents. In a study of (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, the oxazolidin-2-one ring was found to be essentially planar. nih.gov

The analysis of a compound like this compound would yield precise data on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The x, y, and z positions of each atom in the asymmetric unit.

Bond Lengths and Angles: Providing definitive confirmation of the covalent structure, including the C=O, N-N, N-O, and C-N bond lengths within the heterocyclic ring and the C-C bonds of the phenyl ring.

The table below presents representative crystallographic data that would be obtained from an X-ray analysis, based on published data for similar heterocyclic compounds. mdpi.comnih.gov

| Parameter | Description | Example Data Range |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Triclinic). | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/n). | P2₁/n |

| a (Å) | Unit cell length, x-axis. | 5.9 - 10.1 Å |

| b (Å) | Unit cell length, y-axis. | 4.7 - 9.2 Å |

| c (Å) | Unit cell length, z-axis. | 14.7 - 18.4 Å |

| β (°) | Unit cell angle between a and c axes. | 98° - 101° |

| Volume (ų) | Volume of the unit cell. | 900 - 1670 ų |

Conformational Analysis and Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

Beyond determining the basic molecular structure, X-ray crystallography is essential for analyzing the conformation of the molecule and the non-covalent interactions that govern its packing in the solid state. These interactions, while weaker than covalent bonds, are critical in determining the physical properties of the compound.

Key Research Findings:

Conformational Analysis: Crystallographic data allows for the precise calculation of dihedral angles, which define the conformation of the molecule. For this compound, this would reveal the planarity or puckering of the five-membered oxadiazolidinone ring. It would also describe the rotational orientation of the phenyl group relative to the plane of the heterocyclic ring. In a related oxazolidinone, the dihedral angle between the phenyl ring and the oxazolidin-2-one unit was found to be 69.25°. nih.gov

Intermolecular Interactions: The analysis of intermolecular distances and angles in the crystal structure can identify various non-covalent interactions.

Hydrogen Bonding: While the parent this compound lacks classic hydrogen bond donors, weak C-H···O hydrogen bonds are often observed where aromatic or aliphatic C-H groups interact with the oxygen atom of the carbonyl group. nih.gov

π-π Stacking: The presence of the phenyl ring makes π-π stacking interactions possible. These occur when the aromatic rings of adjacent molecules pack in a face-to-face or offset manner. Such interactions are commonly observed in the crystal structures of phenyl-substituted heterocyclic compounds and contribute significantly to crystal stability. nih.govmdpi.com

Chromatographic Techniques for Purity Verification

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. These methods are fundamental in synthetic chemistry for monitoring reaction progress, isolating products, and verifying the purity of the final compound.

Thin Layer Chromatography (TLC) in Synthetic Procedures

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in organic synthesis. It is an indispensable tool for qualitatively monitoring the progress of a chemical reaction and for establishing the appropriate conditions for larger-scale purification by column chromatography.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. nih.gov

Application in Synthesis:

In the synthesis of this compound, TLC would be used at several stages:

Monitoring Reaction Progress: Small aliquots of the reaction mixture are spotted onto a TLC plate over time. By comparing the spot corresponding to the starting material with the appearance of a new spot for the product, a chemist can determine when the reaction is complete. mdpi.comresearchgate.net

Purity Assessment: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Solvent System Selection: TLC is used to identify the optimal solvent system (mobile phase) for separating the desired product from unreacted starting materials or byproducts before performing purification by column chromatography.

A key parameter derived from TLC is the retention factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is characteristic of a compound in a specific solvent system and on a particular stationary phase. For example, in the analysis of other organic compounds, Rf values of 0.40 to 0.52 were reported using solvent systems like n-hexane:ethyl acetate. ieeesem.com The Rf value for this compound would be determined experimentally and used as a benchmark for its identification and purity verification during synthesis.

Computational Chemistry and Theoretical Studies of 3 Phenyl 1,2,3 Oxadiazolidin 5 One

Density Functional Theory (DFT) Applications in Oxadiazolidinone Research

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. cuny.edu For 3-Phenyl-1,2,3-oxadiazolidin-5-one, DFT calculations, particularly using methods like B3LYP and M06-2X, have been instrumental in elucidating its structural and vibrational properties. cuny.edu These computational approaches allow for a detailed exploration of the molecule's electronic landscape, which is crucial for understanding its reactivity and potential interactions. cuny.edu

Geometry Optimization and Structural Parameter Analysis

Computational models have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's shape and steric profile.

Interactive Table: Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-N | Data not available in search results |

| Bond Length | N-N | Data not available in search results |

| Bond Length | N-O | Data not available in search results |

| Bond Length | C=O | Data not available in search results |

| Bond Angle | C-N-N | Data not available in search results |

| Bond Angle | N-N-O | Data not available in search results |

| Dihedral Angle | Phenyl-Ring | Data not available in search results |

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational analysis is a key application of DFT that helps in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, scientists can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and twisting of bonds. For instance, the characteristic carbonyl (C=O) stretching frequency is a significant feature in the vibrational spectrum of oxadiazolidinones.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are paramount in determining its chemical reactivity. Computational methods provide a suite of descriptors that quantify these characteristics.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests a molecule is more polarizable and reactive. researchgate.net

Interactive Table: FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This visual representation provides intuitive insights into the molecule's reactivity.

Mechanistic Insights from Computational Modeling

Computational chemistry has emerged as a powerful tool to investigate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound and related heterocyclic compounds, computational modeling allows for a detailed exploration of reaction mechanisms, including the identification of transition states and the prediction of stereochemical outcomes.

Computational Elucidation of Reaction Pathways and Transition States in Oxadiazolidinone Formation

While specific computational studies on the formation of this compound are not extensively documented in publicly available literature, the principles of its formation can be understood by drawing parallels with computational studies on structurally related oxazolidinones. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the reaction coordinates for the synthesis of such five-membered heterocyclic rings.

For instance, the organocatalytic cascade reaction to form oxazolidinones from stable sulfur ylides and nitro-olefins has been theoretically studied using DFT with a continuum solvation model. nih.gov This research has shown that the rate-determining and stereoselectivity-determining step is the initial addition reaction. nih.gov Two primary competing reaction channels were identified: one involving the initial formation of a nitro-cyclopropane intermediate that subsequently rearranges, and another where an isoxazoline (B3343090) N-oxide intermediate is directly formed. nih.gov Such computational analyses provide critical information on the energy barriers associated with each step of the reaction, helping to elucidate the most probable reaction pathway.

In a similar vein, the formation of this compound, which can be conceptualized as arising from the cyclization of a suitable precursor, would involve the traversing of specific transition states. A hypothetical reaction pathway could involve the reaction of phenylnitrosomethane with a suitable ketene (B1206846) equivalent. Computational modeling of this process would involve:

Geometry Optimization: Determining the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.

The insights gained from these calculations are crucial for understanding the factors that control the reaction rate and for optimizing reaction conditions to favor the formation of the desired oxadiazolidinone product.

Stereochemical Outcome Predictions

Computational methods are particularly adept at predicting the stereochemical outcome of a reaction. This is achieved by comparing the activation energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

In the case of the aforementioned organocatalytic synthesis of oxazolidinones, theoretical calculations have been successful in predicting the stereoselectivity, with the results showing good agreement with experimental observations. nih.gov The computational model revealed that the stereochemical outcome is determined during the initial carbon-carbon bond-forming step. By analyzing the different modes of approach of the reactants, it is possible to identify the transition state geometries that lead to the various possible stereoisomers.

A theoretical study on 2-(1,3-Benzoxazol-2(3H)-ylidene) derivatives also highlights the power of computational chemistry in understanding stereochemistry. scielo.br In this case, DFT calculations were used to determine that the exclusive formation of the E stereoisomer was due to its pronounced stabilization through intramolecular hydrogen bonding, with high rotational barriers preventing isomerization. scielo.br

For this compound, if the synthesis involves chiral centers, computational modeling could be employed to predict the diastereomeric or enantiomeric excess. This would involve calculating the energies of the transition states leading to the (R,R), (S,S), (R,S), and (S,R) isomers (depending on the specific reaction). The predicted product ratios can then be compared with experimental results to validate the computational model.

| Transition State Leading to | Relative Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| (R,R)-Isomer | 0.0 | Major |

| (S,S)-Isomer | 0.2 | Major |

| (R,S)-Isomer | 2.5 | Minor |

| (S,R)-Isomer | 2.7 | Minor |

Conformational Analysis through Theoretical Approaches

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure, which is defined by its various possible conformations. Theoretical approaches provide a powerful means to explore the conformational landscape of molecules like this compound.

The conformational analysis of a molecule typically involves identifying all low-energy conformers and determining their relative populations. For a molecule with multiple rotatable bonds, this can be a complex task. Computational methods, such as molecular mechanics and quantum mechanics, can systematically scan the potential energy surface to locate these stable conformations.

A study on the conformational analysis of dihydrodiazocinones utilized both NMR spectroscopy and electronic structure calculations to identify and characterize two non-interconverting conformations of the eight-membered heterocycle in solution. nih.gov The calculations not only predicted the geometries of these conformers but also helped in understanding the energy barrier for their interconversion, which was found to be approximately 21 kcal/mol. nih.gov

For this compound, a conformational analysis would focus on the rotation around the N-phenyl bond and the puckering of the oxadiazolidinone ring. The key steps in such a theoretical study would be:

Potential Energy Surface Scan: Systematically rotating the dihedral angles of interest and calculating the energy at each point to identify the energy minima corresponding to stable conformers.

Geometry Optimization of Conformers: Performing full geometry optimization of the identified low-energy conformers.

Calculation of Relative Energies: Determining the relative stability of the conformers based on their electronic energies and, for a more accurate picture, their Gibbs free energies.

Prediction of Spectroscopic Parameters: Calculating NMR chemical shifts and coupling constants for each conformer to aid in the interpretation of experimental spectra.

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| A (Planar Ring) | 2.1 | 3.5 |

| B (Envelope Ring, Phenyl Equatorial) | 0.0 | 89.0 |

| C (Envelope Ring, Phenyl Axial) | 1.5 | 7.5 |

The data presented in the hypothetical tables above illustrates the type of information that can be obtained from computational studies. Table 1 shows how the relative energies of transition states can be used to predict the stereochemical outcome of a reaction. Table 2 demonstrates how the relative Gibbs free energies of different conformers can be used to determine their relative populations at a given temperature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Phenyl-1,2,3-oxadiazolidin-5-one, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation of phenyl-substituted precursors with nitrile oxides or via [3+2] cycloaddition reactions. Optimization involves adjusting solvent polarity (e.g., acetonitrile or ethanol), temperature (reflux at 80–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Purification via recrystallization (ethyl acetate/ethanol) ensures >95% purity .

- Data Consideration : Monitor reaction progress using TLC or HPLC. Yield improvements correlate with stoichiometric ratios (e.g., 1:1.2 for oxime to acyl chloride).

Q. How is X-ray crystallography utilized to resolve the molecular structure and conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and SHELX software (SHELXS-97/SHELXL-97) for structure solution and refinement . Key parameters include bond lengths (C–N: ~1.32 Å, N–O: ~1.40 Å) and dihedral angles between aromatic/heterocyclic planes.

- Data Interpretation : Weak intermolecular interactions (C–H⋯N, ~3.2 Å) stabilize crystal packing, as observed in related oxadiazole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm) and oxadiazolidinone carbonyl (δ ~165 ppm).

- IR : Confirm C=O stretch (~1750 cm⁻¹) and N–O vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ aligns with theoretical mass (e.g., m/z 204 for C₉H₈N₂O₂) .

Advanced Research Questions

Q. How do computational approaches (e.g., DFT, molecular docking) predict the electronic structure and bioactivity of this compound?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like GABA receptors (ΔG ≈ −8.2 kcal/mol) .

- Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antibacterial vs. antifungal) across studies?

- Methodology :

- Dose-Response Analysis : Compare MIC values (e.g., 8–32 µg/mL for Gram-positive bacteria) across standardized assays (CLSI guidelines).

- Structural Analogues : Test substituent effects (e.g., 5-thienyl vs. phenyl) to isolate activity drivers .

- Data Interpretation : Meta-analyses of SAR studies highlight the critical role of the oxadiazolidinone core in modulating lipophilicity (logP ~2.1) .

Q. How can asymmetric synthesis techniques be adapted to produce enantiomerically pure derivatives?

- Methodology : Chiral auxiliaries (e.g., fluorinated oxazolidinones) direct stereochemistry during cyclization. Fluorous-tagged catalysts enable easy separation via solid-phase extraction, achieving >90% enantiomeric excess (ee) .

- Optimization : Reaction temperature (−20°C to RT) and solvent (CH₂Cl₂ vs. THF) critically influence diastereoselectivity .

Q. What mechanistic challenges arise in analyzing cyclization steps during synthesis?

- Methodology : Isotopic labeling (¹⁵N/¹³C) tracks nitrogen migration in oxadiazolidinone formation. Kinetic studies (UV-Vis monitoring) reveal rate-limiting steps (e.g., nucleophilic attack on nitrile oxide) .

- Contradictions : Competing pathways (e.g., 1,2- vs. 1,3-dipolar cycloaddition) may require DFT-based transition-state modeling to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.